molecular formula C10H5FN2O4 B11876526 6-Fluoro-5-nitroquinoline-2-carboxylic acid

6-Fluoro-5-nitroquinoline-2-carboxylic acid

Cat. No.: B11876526
M. Wt: 236.16 g/mol
InChI Key: CHBYCIFJTOEBIJ-UHFFFAOYSA-N
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Description

6-Fluoro-5-nitroquinoline-2-carboxylic acid is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have significant applications in various fields, including medicine, agriculture, and materials science. The incorporation of fluorine and nitro groups into the quinoline structure enhances its biological activity and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-nitroquinoline-2-carboxylic acid typically involves the introduction of fluorine and nitro groups into the quinoline ring. One common method is the electrophilic substitution reaction, where fluorine is introduced into the quinoline ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The nitro group can be introduced through nitration reactions using nitric acid or a mixture of nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-nitroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Fluoro-5-nitroquinoline-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antibacterial, antiviral, and anticancer properties. Fluorinated quinolines are known to exhibit broad-spectrum antibacterial activity.

    Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-nitroquinoline-2-carboxylic acid involves its interaction with biological targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The nitro group can undergo reduction to form reactive intermediates that can damage bacterial DNA or inhibit enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoroquinoline-2-carboxylic acid
  • 6-Fluoroquinoline-2-carboxylic acid
  • 8-Fluoroquinoline-2-carboxylic acid
  • 5,8-Difluoroquinoline-2-carboxylic acid

Uniqueness

6-Fluoro-5-nitroquinoline-2-carboxylic acid is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H5FN2O4

Molecular Weight

236.16 g/mol

IUPAC Name

6-fluoro-5-nitroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H5FN2O4/c11-6-2-4-7-5(9(6)13(16)17)1-3-8(12-7)10(14)15/h1-4H,(H,14,15)

InChI Key

CHBYCIFJTOEBIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=C(C=C2)F)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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